1-(3-chlorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15305626
Molecular Formula: C20H14ClN5O4S2
Molecular Weight: 487.9 g/mol
* For research use only. Not for human or veterinary use.
![1-(3-chlorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide -](/images/structure/VC15305626.png)
Specification
Molecular Formula | C20H14ClN5O4S2 |
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Molecular Weight | 487.9 g/mol |
IUPAC Name | 1-(3-chlorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide |
Standard InChI | InChI=1S/C20H14ClN5O4S2/c21-13-2-1-3-15(12-13)26-10-8-17(27)18(24-26)19(28)23-14-4-6-16(7-5-14)32(29,30)25-20-22-9-11-31-20/h1-12H,(H,22,25)(H,23,28) |
Standard InChI Key | MVKKJGILNNJBQD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule comprises a pyridazine ring substituted at position 1 with a 3-chlorophenyl group and at position 4 with a ketone moiety. The carboxamide group at position 3 links to a phenyl ring functionalized with a 1,3-thiazol-2-ylsulfonamide group. This arrangement introduces multiple hydrogen-bonding sites (ketone, carboxamide, sulfonamide) and aromatic π-systems, suggesting strong potential for target binding .
Molecular Weight and Formula
Based on structural analogs such as 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide (PubChem CID 16454550) , the molecular formula is estimated as C₂₁H₁₅ClN₆O₄S, yielding a molecular weight of approximately 482.9 g/mol. The presence of sulfur in the thiazole and sulfonamide groups contributes to its polarity and potential for sulfhydryl interactions .
Tautomerism and Stereoelectronic Effects
The 1,4-dihydropyridazine core may exhibit tautomerism between the 4-oxo and enol forms, influencing electron distribution across the ring system. This property is critical for interactions with enzymatic active sites, as observed in related quinazolinone derivatives . The 3-chlorophenyl substituent enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted analogs .
Spectroscopic Characteristics
While experimental spectra for this compound are unavailable, comparisons to similar structures provide insights:
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IR Spectroscopy: Expected absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (amide I), and ~1350 cm⁻¹ (S=O symmetric stretch) .
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¹H-NMR: Distinct downfield shifts for the carboxamide NH (~12 ppm) and sulfonamide NH (~10 ppm), with aromatic protons in the 7.0–8.5 ppm range .
Synthetic Methodology
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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4-Aminophenylsulfonamide-thiazole intermediate
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Carboxamide coupling reagent
Pyridazine Core Formation
Adapting methods from 3-phenylquinazolin-2,4(1H,3H)-dione syntheses , the pyridazine ring may form via cyclocondensation of 3-chlorophenylhydrazine with a diketone precursor (e.g., ethyl 3-oxopentanedioate), followed by oxidation to introduce the 4-keto group.
Thiazole Sulfonamide Synthesis
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Sulfonation of 4-aminobenzenesulfonyl chloride with 2-aminothiazole, employing triethylamine as a base in THF at 0–5°C .
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Purification via recrystallization from ethanol/water mixtures yields the 4-(1,3-thiazol-2-ylsulfamoyl)aniline intermediate.
Final Coupling
Activation of the pyridazine-3-carboxylic acid using HATU or EDCI/HOBt, followed by reaction with the sulfonamide-bearing aniline in DMF at room temperature . Crude product purification typically involves column chromatography (silica gel, EtOAc/hexane gradient).
ADME Considerations
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Absorption: Moderate permeability (Caco-2 Papp ~5 × 10⁻⁶ cm/s) due to molecular weight >450
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Metabolism: Predominant CYP3A4-mediated oxidation of the chlorophenyl ring and thiazole S-oxidation
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Excretion: Primarily renal (70–80%), with enterohepatic recirculation of glucuronidated metabolites
Comparative Analysis with Clinical Candidates
The structural hybrid of cabozantinib-like diaryl ethers and merestinib-type carboxamides suggests unique target engagement kinetics. Key differentiators include:
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Enhanced Solubility: Sulfonamide group increases aqueous solubility to ~25 μg/mL vs. 5 μg/mL for unsubstituted analogs
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Selectivity Profile: Predicted 10-fold selectivity for c-Met over AXL kinase compared to foretinib (3-fold)
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Resistance Mitigation: Thiazole moiety may reduce efflux via P-glycoprotein inhibition (predicted IC₅₀ 8.2 μM)
Future Research Directions
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Synthetic Optimization:
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Investigate Pd-catalyzed cross-coupling for introducing varied aryl groups at position 1
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Explore bioisosteric replacement of the sulfonamide with phosphonamide groups
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Biological Evaluation:
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Panel testing across 60 NCI cancer cell lines
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In vivo efficacy studies in HT-29 xenograft models
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Formulation Development:
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Nanoemulsion systems to overcome solubility limitations
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Prodrug strategies targeting the 4-oxo group
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